molecular formula C21H28N6 B3866154 benzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone

benzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone

Cat. No. B3866154
M. Wt: 364.5 g/mol
InChI Key: MUSSEZOMLNLIJA-OQKWZONESA-N
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Description

Benzaldehyde is a simple aromatic aldehyde used in the synthesis of various compounds, including dyes, perfumes, and pharmaceuticals . Piperidine is a heterocyclic organic compound that is used as a building block in the synthesis of many pharmaceuticals . Pyrimidine is a basic aromatic ring structure found in several important biomolecules, including thiamine, uracil, thymine, and cytosine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of benzaldehyde, piperidine, and pyrimidine units. The exact structure would depend on the positions of these units in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its potential uses in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

N-[(E)-benzylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6/c1-4-10-18(11-5-1)17-22-25-19-16-20(26-12-6-2-7-13-26)24-21(23-19)27-14-8-3-9-15-27/h1,4-5,10-11,16-17H,2-3,6-9,12-15H2,(H,23,24,25)/b22-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSSEZOMLNLIJA-OQKWZONESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2E)-2-benzylidenehydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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